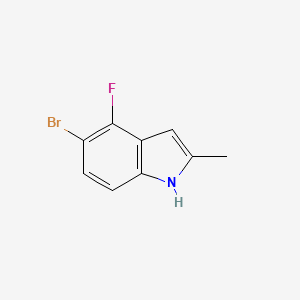

5-Bromo-4-fluoro-2-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrFN |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

5-bromo-4-fluoro-2-methyl-1H-indole |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,12H,1H3 |

InChI Key |

YDYRQBIFZAKRHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2F)Br |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Potential of 5-Bromo-4-fluoro-2-methyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This technical guide focuses on the synthesis, potential properties, and hypothetical biological significance of the novel compound, 5-Bromo-4-fluoro-2-methyl-1H-indole. While a specific CAS number for this exact molecule is not publicly available at the time of this writing, this document will provide a comprehensive overview based on established chemical principles and the known characteristics of related substituted indoles.

Physicochemical Properties (Hypothetical)

Quantitative data for this compound is not currently available in public databases. However, we can extrapolate expected properties based on its constituent parts. The presence of a bromine atom is expected to increase the molecular weight and lipophilicity. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. The methyl group at the 2-position can influence the electronic properties and steric profile of the molecule.

For comparative purposes, the properties of the commercially available precursor, 5-Bromo-4-fluoro-2-methylaniline, are presented below.

| Property | Value | Reference |

| CAS Number | 627871-16-3 | Commercial Vendor |

| Molecular Formula | C₇H₇BrFN | Commercial Vendor |

| Molecular Weight | 204.04 g/mol | Commercial Vendor |

| Appearance | Off-white to light brown crystalline powder | Commercial Vendor |

| Melting Point | 45-49 °C | Commercial Vendor |

Synthetic Routes: The Fischer Indole Synthesis

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a substituted phenylhydrazine and an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-bromo-3-fluoro-5-methylphenyl)hydrazine and acetone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of (4-bromo-3-fluoro-5-methylphenyl)hydrazine hydrochloride

-

To a stirred solution of 5-Bromo-4-fluoro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid.

-

The reaction mixture is stirred at low temperature for several hours until the reaction is complete (monitored by TLC).

-

The precipitated hydrazine hydrochloride salt is collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Step 2: Fischer Indole Synthesis of this compound

-

A mixture of (4-bromo-3-fluoro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is heated to reflux.

-

A catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) is added to the mixture.

-

The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Caption: Hypothetical Fischer Indole Synthesis Workflow.

Potential Biological Significance and Signaling Pathways

Substituted indoles are known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. The specific substitution pattern of this compound suggests potential applications in several therapeutic areas.

-

Kinase Inhibition: Many indole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases. The bromo and fluoro substituents could enhance binding to the ATP-binding pocket of kinases.

-

Antimicrobial Activity: The indole nucleus is found in many natural and synthetic antimicrobial agents. Halogenated indoles, in particular, have shown promising activity against a range of bacteria and fungi.

-

Neurological Applications: As analogs of tryptophan, indole derivatives can interact with receptors and enzymes in the central nervous system. They have been investigated as potential treatments for depression, anxiety, and neurodegenerative disorders.

Caption: Hypothetical Kinase Inhibition by an Indole Derivative.

Conclusion

While this compound remains a novel and currently uncharacterized compound, its structural features suggest it could be a valuable building block in drug discovery. The synthetic route outlined via the Fischer indole synthesis provides a reliable method for its preparation. Further investigation into its biological activities is warranted to explore its full therapeutic potential. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other polysubstituted indoles.

5-Bromo-4-fluoro-2-methyl-1H-indole physical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 5-Bromo-4-fluoro-2-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted physical properties and outlines a well-established synthetic methodology. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering foundational knowledge for the synthesis and characterization of this and structurally related compounds.

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₇BrFN | |

| Molecular Weight | 228.06 g/mol | |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the heterocyclic structure and halogen substituents. |

| Solubility | Insoluble in water. Soluble in organic solvents like ethanol, ether, and acetone. | General solubility for similar indole structures. |

| pKa | ~16-17 (Predicted) | The N-H proton of the indole ring is weakly acidic. |

Spectroscopic Characteristics (Expected)

While specific spectra for this compound are not available, the expected spectroscopic characteristics can be inferred based on its structure:

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, a singlet for the methyl group at the 2-position, and a broad singlet for the N-H proton. The fluorine and bromine atoms would influence the chemical shifts and coupling patterns of the adjacent aromatic protons.

-

¹³C NMR: The spectrum would display nine distinct carbon signals corresponding to the indole ring and the methyl group. The carbons attached to bromine and fluorine would show characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would be expected to show a characteristic N-H stretching vibration around 3400-3300 cm⁻¹, C-H stretching vibrations for the aromatic and methyl groups, and C=C stretching vibrations for the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature, resulting in two molecular ion peaks separated by two mass units.

Proposed Synthesis Protocol: Fischer Indole Synthesis

A plausible and widely used method for the synthesis of 2-substituted indoles is the Fischer indole synthesis. The following protocol is a proposed pathway for the synthesis of this compound.

Starting Materials:

-

(4-Bromo-3-fluorophenyl)hydrazine

-

Acetone

-

A suitable acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid)

-

Solvent (e.g., ethanol, acetic acid)

Detailed Methodology:

-

Hydrazone Formation:

-

Dissolve (4-Bromo-3-fluorophenyl)hydrazine in a suitable solvent such as ethanol.

-

Add a slight excess of acetone to the solution.

-

The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude hydrazone. The product may be purified by recrystallization if necessary.

-

-

Indolization (Cyclization):

-

The crude or purified phenylhydrazone is mixed with an acid catalyst. Polyphosphoric acid is often effective for this transformation and can also serve as the solvent.

-

The mixture is heated, typically in the range of 100-200 °C. The optimal temperature and reaction time need to be determined empirically.

-

The reaction involves a[1][1]-sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

After the reaction is complete (as monitored by TLC), the reaction mixture is cooled to room temperature.

-

The mixture is then carefully quenched by pouring it onto ice water.

-

The precipitated crude product is collected by filtration.

-

-

Purification:

-

The crude this compound is purified, typically by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

The fractions containing the desired product are combined and the solvent is evaporated to yield the purified compound.

-

The purity and identity of the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

-

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound via the Fischer indole synthesis.

Caption: Proposed Fischer Indole Synthesis Workflow.

Safety and Handling

Detailed toxicological properties of this compound have not been investigated. As with any halogenated organic compound, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Disclaimer

The information provided in this technical guide, particularly the physical properties and the synthesis protocol, is based on predictions and established chemical principles. This information is intended for guidance and research purposes only and has not been experimentally validated for this specific compound. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-indole, a halogenated and methylated indole derivative of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, this compound represents a unique chemical entity. This document compiles its physicochemical properties, proposes a potential synthetic strategy, and discusses its expected biological relevance based on analogous structures. While specific experimental data for this exact isomer is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in experimental settings. The molecular formula and calculated molecular weight are summarized below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₇BrFN |

| Calculated Molecular Weight | 228.06 g/mol |

| Canonical SMILES | CC1=CC2=C(N1)C=CC(=C2F)Br |

| InChI Key | Not available |

| CAS Number | Not available |

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements. Experimental values may vary slightly.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Modified Leimgruber-Batcho Synthesis

This proposed pathway begins with a substituted o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring.

Step 1: Enamine Formation The synthesis would commence with a suitable precursor, such as 4-Bromo-5-fluoro-2-nitrotoluene. This starting material would then be reacted with a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a base such as pyrrolidine. This reaction forms a β-nitroenamine intermediate.

Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. Common conditions include:

-

Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Metal-Acid Reduction: Utilizing iron powder in acetic acid (Fe/AcOH).

The process yields the target compound, this compound.

Below is a generalized workflow for this proposed synthesis.

Caption: Proposed synthetic workflow for this compound.

Potential Biological and Pharmacological Significance

The indole nucleus is a prominent scaffold in numerous biologically active compounds, both natural and synthetic. The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby protons.

-

Bromine: Bromine substitution can introduce specific interactions within protein binding pockets and can be a handle for further chemical modifications, such as cross-coupling reactions.

-

Methyl Group: The methyl group at the 2-position can influence the molecule's conformation and lipophilicity, potentially impacting its biological activity and selectivity.

Derivatives of 5-fluoro-2-oxindole have been investigated as potential α-glucosidase inhibitors, suggesting that the fluorinated indole scaffold has relevance in metabolic disease research.[1] Furthermore, various functionalized indoles have been evaluated as antimycobacterial and anticancer agents.[2]

Given the structural motifs present in this compound, it is a candidate for screening in various therapeutic areas, including but not limited to:

-

Oncology

-

Infectious Diseases

-

Neuroscience

No specific signaling pathways involving this compound have been elucidated. However, based on the activities of similar indole derivatives, it could potentially interact with kinases, nuclear receptors, or other enzyme systems. Further research and biological screening are necessary to determine its precise mechanism of action.

Conclusion

This compound is a halogenated indole derivative with potential for applications in drug discovery and chemical biology. This guide provides its fundamental physicochemical data and a plausible synthetic route based on established indole syntheses. While experimental data on its biological activity and specific signaling pathway interactions are currently lacking, the structural features of this molecule suggest it is a promising candidate for further investigation. Researchers are encouraged to use the information presented herein as a foundation for synthesizing and exploring the therapeutic potential of this and related compounds.

References

A Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 5-Bromo-4-fluoro-2-methyl-1H-indole. While specific experimental data for this exact molecule is not extensively available in public literature, this document extrapolates from established chemical principles and data from closely related analogues to present a scientifically grounded prospective analysis. This guide is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug discovery, offering detailed theoretical data, potential synthetic protocols, and hypothesized biological activities to stimulate further investigation into this and similar halogenated indole scaffolds. The indole nucleus is a core structural motif in numerous biologically active compounds, and the unique substitution pattern of this molecule suggests potential for novel pharmacological applications.[1]

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs with diverse therapeutic applications.[1] The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group at specific positions on the indole ring, can significantly modulate the molecule's physicochemical and biological properties. This guide focuses on the specific, albeit lesser-studied, compound: this compound. By analogy with related structures, this molecule is posited to have potential applications in various therapeutic areas due to the influence of its substituents on factors like metabolic stability, binding affinity, and membrane permeability.

Physicochemical Properties

| Property | This compound (Predicted) | 5-Bromo-4-fluoro-1H-indole[2] | 5-Bromo-4-fluoro-1-methyl-1H-indole[3] |

| Molecular Formula | C₉H₇BrFN | C₈H₅BrFN | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol | 214.03 g/mol | 228.06 g/mol |

| IUPAC Name | This compound | 5-bromo-4-fluoro-1H-indole | 5-bromo-4-fluoro-1-methylindole |

| CAS Number | Not available | 344790-96-1 | 3047691-00-6 |

| XLogP3 (Computed) | ~3.2 | 2.8 | 2.8 |

| Hydrogen Bond Donors | 1 | 1 | 0 |

| Hydrogen Bond Acceptors | 1 | 1 | 1 |

| Rotatable Bonds | 0 | 0 | 0 |

Proposed Synthesis

While a specific, validated synthesis for this compound is not documented, established indole synthesis methodologies can be adapted. The Leimgruber-Batcho indole synthesis is a versatile and widely used method for preparing substituted indoles and represents a plausible route.

Leimgruber-Batcho Synthetic Approach

The proposed synthetic pathway would likely begin with a substituted nitrotoluene, which is then converted to an enamine, followed by reductive cyclization to form the indole ring.

-

Step 1: Enamine Formation. To a solution of 3-bromo-4-fluoro-6-nitrotoluene in an appropriate solvent such as dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to facilitate the formation of the enamine intermediate. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 2: Reductive Cyclization. Prepare a reducing agent, for instance, a mixture of iron powder in acetic acid. To this, add the enamine intermediate from the previous step. The reaction is typically heated to promote the reductive cyclization to the indole ring.

-

Workup and Purification. After the reaction is complete, cool the mixture and filter to remove solid residues. The filtrate can be extracted with an organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

| Method | Predicted Spectral Features |

| ¹H NMR | - A singlet for the N-H proton (unless exchanged with D₂O).- A singlet for the C2-methyl protons.- A singlet or narrow multiplet for the C3-H proton.- Aromatic protons on the benzene ring will appear as doublets or multiplets, with coupling patterns influenced by the bromine and fluorine substituents. |

| ¹³C NMR | - A signal for the C2-methyl carbon.- Signals for the indole ring carbons, with the carbons attached to bromine and fluorine showing characteristic shifts and C-F coupling. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (228.06 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

Potential Biological Activity and Applications

Halogenated indoles are known to exhibit a wide range of biological activities. The presence of fluorine can enhance metabolic stability and binding affinity, while bromine can provide a site for further functionalization or contribute to binding interactions.

Kinase Inhibition

Many substituted indoles are known to be inhibitors of various protein kinases, which are crucial targets in oncology. The specific substitution pattern of this compound makes it a candidate for screening against kinase families.

Antimicrobial and Antiviral Activity

Indole derivatives have been reported to possess antimicrobial and antiviral properties. This compound could be evaluated for its efficacy against various pathogens.

CNS Activity

The indole nucleus is a key component of several neurotransmitters (e.g., serotonin). Appropriately substituted indoles can act as ligands for various receptors in the central nervous system (CNS), suggesting potential applications in neurology and psychiatry.

Future Directions

The information presented in this guide is largely prospective and highlights the need for experimental validation. Future research should focus on:

-

Optimized Synthesis: Developing and optimizing a reliable synthetic route to produce this compound in sufficient quantities for further study.

-

Full Characterization: Comprehensive spectroscopic and crystallographic analysis to confirm the structure and elucidate its three-dimensional conformation.

-

Biological Screening: Systematic screening of the compound in a panel of biological assays to identify and validate any therapeutic potential. This could include kinase inhibitor screens, antimicrobial assays, and receptor binding studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues to establish a clear understanding of how different substituents on the indole scaffold influence biological activity.

References

Potential Therapeutic Targets of Bromo-Fluoro-Indoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of halogen atoms, such as bromine and fluorine, onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. This in-depth technical guide explores the potential therapeutic targets of bromo-fluoro-indoles, a unique class of halogenated indoles with emerging interest in drug discovery. By leveraging the distinct electronic and steric properties of both bromine and fluorine, these compounds offer the potential for enhanced target affinity, improved metabolic stability, and novel mechanisms of action. This document will delve into their known biological activities, summarize quantitative data, provide illustrative signaling pathways and experimental workflows, and present detailed experimental protocols relevant to their evaluation.

Therapeutic Potential of Bromo-Fluoro-Indoles

Bromo-fluoro-indole derivatives have shown promise in several therapeutic areas, primarily driven by their ability to interact with key biological macromolecules. The primary areas of investigation include oncology, infectious diseases, and neurology.

Anticancer Activity

A significant body of research points to the potential of halogenated indoles as anticancer agents. The introduction of bromine and fluorine can enhance their cytotoxic and cytostatic effects through various mechanisms.

-

Kinase Inhibition: Many bromo- and fluoro-indole derivatives have been investigated as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Key kinase targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers. Halogenated indoles have been shown to inhibit EGFR signaling, leading to reduced cell proliferation and survival.

-

Src Kinase: As a non-receptor tyrosine kinase, Src plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of Src is a key strategy in cancer therapy.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. The indole scaffold has been utilized to develop potent CDK inhibitors.

-

-

Modulation of Apoptosis: Bromo-fluoro-indoles can induce programmed cell death (apoptosis) in cancer cells by targeting key regulatory proteins.

-

Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a prime target for cancer therapy. Halogenated indoles have been designed to inhibit Bcl-2, thereby promoting apoptosis.

-

-

Tubulin Polymerization Inhibition: The indole nucleus is a key pharmacophore in several natural and synthetic compounds that inhibit tubulin polymerization, a validated target for anticancer drugs.

Antibacterial and Antifungal Activity

Halogenated indoles have also demonstrated significant potential as antimicrobial agents. They can disrupt essential bacterial and fungal processes, offering a promising avenue for the development of new anti-infectives.

-

Enzyme Inhibition: Bromo-fluoro-indoles can target specific microbial enzymes that are crucial for their survival. For instance, some derivatives have been shown to inhibit bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide biosynthesis.

-

Inhibition of Biofilm Formation: Bacterial biofilms are a major challenge in treating chronic infections. Certain halogenated indoles have been found to interfere with bacterial signaling pathways involved in biofilm formation.

Quantitative Data on Halogenated Indole Derivatives

The following tables summarize the reported biological activities of various bromo- and fluoro-indole derivatives. It is important to note that data for compounds containing both bromine and fluorine on the indole ring are limited in the public domain, and much of the available data pertains to singly halogenated indoles.

| Compound Class | Specific Derivative | Target/Assay | Activity (IC50/EC50/MIC) | Reference |

| Brominated Indoles | 5-Bromo-indole derivatives | EGFR Tyrosine Kinase | Potent inhibition | |

| 6-Bromoindole | Botrytis cinerea (mycelial growth) | EC50 = 11.62 µg/mL | ||

| 6-Bromoindole | Monilinia fructicola (mycelial growth) | EC50 = 18.84 µg/mL | ||

| 3-Acetyl-6-bromoindole | Botrytis cinerea (spore germination) | 100% inhibition | ||

| 3-Acetyl-6-bromoindole | Monilinia fructicola (spore germination) | 96% inhibition | ||

| Desformylflustrabromine (dFBr) derivatives | E. coli biofilm formation | 10-1000x more active than indole | ||

| Fluorinated Indoles | 5-Fluoro-2-oxindole derivatives | α-Glucosidase | Potential inhibition | |

| 4-Fluoroindole derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase | ED50 = 0.5 nM (for derivative 20h) | ||

| 7-Fluoroindole derivatives | HIV-1 Attachment | Potent inhibition | ||

| 5-Fluoroindole-thiosemicarbazide derivatives | Coxsackie B4 virus | EC50 = 0.4 - 2.1 µg/mL | ||

| Bromo- and Fluoro- Indoles | 4-Bromo-3-fluoroindole | Serotonin receptor modulators (intermediate) | Not reported |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially targeted by bromo-fluoro-indoles and a typical experimental workflow for their evaluation.

Caption: EGFR signaling pathway and potential inhibition by bromo-fluoro-indoles.

Caption: Intrinsic apoptosis pathway and potential modulation by bromo-fluoro-indoles.

Caption: A typical experimental workflow for evaluating bromo-fluoro-indoles.

Experimental Protocols

This section provides a detailed methodology for a key experiment frequently cited in the evaluation of potential anticancer compounds.

MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the concentration of a bromo-fluoro-indole derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Bromo-fluoro-indole compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

-

Count the cells using a hemocytometer and adjust the cell density to 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the bromo-fluoro-indole compound in complete medium from the stock solution. A typical concentration range would be from 0.1 to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.

-

Incubate the plate for another 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently pipette up and down to dissolve the formazan crystals completely.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software (e.g., GraphPad Prism).

-

Conclusion and Future Directions

Bromo-fluoro-indoles represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The unique combination of bromine and fluorine substituents on the indole scaffold offers a powerful strategy for fine-tuning the pharmacological properties of these molecules. While the current body of research provides a strong foundation, further investigations are warranted to fully elucidate their therapeutic potential.

Future research should focus on:

-

Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a comprehensive library of bromo-fluoro-indole derivatives are crucial to establish clear SARs and to optimize their potency and selectivity for specific targets.

-

Target Identification and Validation: For compounds with promising phenotypic effects, target deconvolution studies are necessary to identify their precise molecular targets.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.

-

Exploration of Novel Therapeutic Areas: The diverse biological activities of halogenated indoles suggest that their therapeutic potential may extend beyond the currently explored areas.

By addressing these key areas, the scientific community can unlock the full therapeutic potential of bromo-fluoro-indoles and translate these promising molecules into next-generation medicines.

An In-depth Technical Guide to 5-Bromo-4-fluoro-2-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-4-fluoro-2-methyl-1H-indole, a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific compound, this guide extrapolates information from closely related analogs and established synthetic methodologies to provide a thorough understanding of its potential synthesis, properties, and biological applications.

Chemical Structure and Properties

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₇BrFN. Its structure features an indole core substituted with a bromine atom at the 5-position, a fluorine atom at the 4-position, and a methyl group at the 2-position. The strategic placement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity.

Table 1: Physicochemical Properties of 5-Bromo-4-fluoro-1H-indole (Analog)

| Property | Value | Source |

| Molecular Formula | C₈H₅BrFN | PubChem |

| Molecular Weight | 214.03 g/mol | PubChem[1] |

| XLogP3 | 2.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 212.95894 Da | PubChem[1] |

| Monoisotopic Mass | 212.95894 Da | PubChem[1] |

| Topological Polar Surface Area | 15.8 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 153 | PubChem[1] |

It is anticipated that the addition of a methyl group at the 2-position to form this compound would slightly increase the molecular weight and lipophilicity (XLogP3).

Potential Synthesis Methodologies

The synthesis of this compound has not been explicitly described. However, several classical indole synthesis methods could be adapted for its preparation. The Fischer indole synthesis is a prominent and versatile method for constructing the indole nucleus.

Plausible Synthetic Pathway: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, the logical starting materials would be (4-bromo-3-fluorophenyl)hydrazine and acetone.

Experimental Protocol (Hypothetical):

-

Hydrazone Formation: (4-bromo-3-fluorophenyl)hydrazine (1.0 eq) and acetone (1.2 eq) are dissolved in ethanol. A catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 2-4 hours until the formation of the hydrazone is complete, as monitored by TLC. The solvent is removed under reduced pressure.

-

Cyclization: The crude hydrazone is added to a solution of a Brønsted acid (e.g., polyphosphoric acid or sulfuric acid in a suitable solvent) or a Lewis acid (e.g., zinc chloride).[2][3] The reaction mixture is heated to 80-100 °C for several hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield this compound.

Other potential synthetic routes include the Bischler-Möhlau indole synthesis , which involves the reaction of an α-halo-ketone with an excess of an aniline, and the Madelung synthesis , which is the intramolecular cyclization of an N-phenylamide.[4][5][6]

Potential Biological and Pharmacological Significance

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[7][8][9] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the biological activity of indole derivatives by altering their lipophilicity, metabolic stability, and binding interactions with biological targets.

Anticipated Biological Activities:

-

Anticancer Activity: Many substituted indoles exhibit potent anticancer properties by targeting various mechanisms, including tubulin polymerization, protein kinases, and DNA topoisomerases.[7][10] The specific substitution pattern of this compound makes it a candidate for investigation as an anticancer agent.

-

Antimicrobial and Antifungal Activity: The indole scaffold is a common feature in compounds with antibacterial and antifungal properties.[8][9] Halogenation can enhance the antimicrobial spectrum and potency.

-

Anti-inflammatory Activity: Indole derivatives have been developed as anti-inflammatory agents, often by inhibiting enzymes involved in the inflammatory cascade.[8]

-

Neurological and Psychiatric Applications: The indole core is central to the structure of neurotransmitters like serotonin. As such, indole derivatives are frequently explored for the treatment of neurological and psychiatric disorders.

The combination of a bromine atom at the 5-position and a fluorine atom at the 4-position, along with a methyl group at the 2-position, presents a unique electronic and steric profile that could lead to novel interactions with biological targets, making this compound a valuable molecule for screening in various disease models.

Conclusion

While direct experimental data on this compound is currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis and potential applications based on the well-established chemistry and pharmacology of related indole derivatives. The proposed synthetic routes, particularly the Fischer indole synthesis, offer a clear path for its preparation. The known biological activities of substituted indoles strongly suggest that this compound holds significant promise as a scaffold for the development of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in drug discovery.

References

- 1. 5-bromo-4-fluoro-1H-indole | C8H5BrFN | CID 11521349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]

- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 7. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. mdpi.com [mdpi.com]

The Discovery and Enduring Legacy of Halogenated Indoles: From Ancient Dyes to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated indoles represent a fascinating and vital class of heterocyclic compounds with a rich history that stretches from antiquity to the forefront of modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, history, and scientific evolution of these molecules. Beginning with the ancient production of Tyrian purple, a brominated indigo derivative, we trace the journey of halogenated indoles from their natural origins in marine organisms to their chemical synthesis and development as potent therapeutic agents. This document details the isolation of key marine natural products, outlines seminal synthetic methodologies, and explores the diverse biological activities that have established halogenated indoles as privileged scaffolds in drug discovery. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key pathways and workflows to serve as a valuable resource for professionals in the field.

A Royal Hue: The Ancient History of Halogenated Indoles

The story of halogenated indoles begins not in a laboratory, but in the ancient coastal cities of the Levant. The Phoenicians, masters of maritime trade, were the first to mass-produce a vibrant and exceptionally stable purple dye known as Tyrian purple around 1570 BC.[1][2] This dye, so rare and expensive it became synonymous with royalty and imperial power, was painstakingly extracted from the hypobranchial glands of several species of predatory sea snails of the family Muricidae.[1][3] The production was a notoriously laborious and malodorous process, requiring tens of thousands of snails to produce a single gram of the pure dye.[2][3] The primary chemical constituent of Tyrian purple was identified in the early 20th century as 6,6'-dibromoindigo , a halogenated derivative of indigo.[1][2] This discovery marked the first recognition of a naturally occurring organobromine compound and the dawn of our understanding of halogenated indoles.

The color of Tyrian purple was remarkably resistant to fading, instead becoming brighter with exposure to sunlight.[1] This stability, a direct consequence of its chemical structure, contributed to its immense value in the ancient world. The secrets of its production were closely guarded and eventually lost after the fall of Constantinople in 1453 AD.[2] It was not until the modern era that chemists were able to elucidate its structure and develop synthetic routes to this historically significant molecule.

Nature's Halogenated Arsenal: Discovery from Marine Sources

For centuries, Tyrian purple remained an isolated example of a halogenated indole. However, with the advent of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, the mid-20th century saw an explosion in the discovery of new halogenated natural products, particularly from marine environments.[4] Marine organisms, unlike their terrestrial counterparts, are prolific producers of halogenated secondary metabolites, with brominated compounds being especially abundant.[4] This is attributed to the higher concentration of bromide in seawater and the presence of specific halogenating enzymes, such as haloperoxidases, in marine life.[4]

Marine invertebrates, including sponges, tunicates, and corals, have proven to be a particularly rich source of structurally diverse and biologically active halogenated indole alkaloids.[4][5] These compounds are often involved in the organism's chemical defense mechanisms.[6] The presence of halogen substituents on the indole ring has been shown to profoundly influence the biological activity of these molecules.[4][7]

Notable Classes of Marine Halogenated Indoles

A vast array of halogenated indole alkaloids has been isolated from marine sources. Some of the most significant classes include:

-

Aplysinopsins: First isolated from Indo-Pacific sponges of the genus Thorecta (now Aplysinopsis), these compounds feature a tryptophan-derived structure with varying bromination patterns on the indole ring.[8][9] They have been found in various sponges, corals, and even a nudibranch.[8][9]

-

Meridianins: Isolated from the Antarctic tunicate Aplidium meridianum, meridianins are characterized by a brominated and/or hydroxylated indole nucleus substituted at the C-3 position with a 2-aminopyrimidine ring.[4][10] They have garnered significant interest due to their potent protein kinase inhibitory activity.[10][11]

-

Variolins: Closely related to the meridianins, variolins also possess a substituted indole core and exhibit significant biological activities, including kinase inhibition.[2][12]

-

Bromoindoles from Dicathais orbita: The Australian marine mollusc Dicathais orbita is a source of a number of simple brominated indoles with demonstrated anti-inflammatory and anti-cancer properties.[13]

The discovery of these and many other halogenated indole alkaloids from marine organisms has provided a wealth of novel chemical scaffolds for drug discovery and has spurred research into their biosynthesis and ecological roles.

From Benchtop to Production: The Synthesis of Halogenated Indoles

The development of synthetic routes to halogenated indoles has been crucial for both confirming the structures of natural products and for producing these compounds and their analogs in quantities sufficient for biological evaluation. Early synthetic efforts focused on replicating the structure of Tyrian purple, while modern methods provide access to a wide array of specifically halogenated indole derivatives.

Synthesis of Tyrian Purple (6,6'-Dibromoindigo)

The direct bromination of indigo is not a viable route to Tyrian purple, as it results in substitution at other positions on the indole ring.[1] Therefore, synthetic strategies must introduce the bromine atoms at the desired positions prior to the formation of the indigo core. One common approach involves a multi-step synthesis starting from 4-bromo-2-nitrobenzaldehyde, which is then condensed with acetone in a process analogous to the Baeyer-Drewsen indigo synthesis.[1][14] Another elegant synthesis starts from the commercially available 6-bromoindole, which is iodinated, acetoxylated, and then hydrolyzed and oxidized to yield 6,6'-dibromoindigo.[5][14]

General Methods for the Halogenation of Indoles

The regioselective halogenation of the indole nucleus is a key challenge in the synthesis of these compounds. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, with the C-3 position being the most reactive.

-

Electrophilic Halogenation: Reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for the direct halogenation of indoles.[15][16] The regioselectivity of these reactions can often be controlled by the choice of solvent and reaction conditions. Protecting the indole nitrogen with an electron-withdrawing group can direct halogenation to the C-2 position.[17][18]

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry has provided powerful tools for the construction of C-C and C-N bonds. Reactions such as the Sonogashira and Buchwald-Hartwig amination are frequently employed with halogenated indoles as starting materials to build more complex molecular architectures.[13][18][19][20][21][22][23][24][25][26] These reactions allow for the introduction of a wide variety of substituents onto the indole core.

Total Synthesis of Marine Natural Products

The total synthesis of complex halogenated indole alkaloids, such as the variolins and meridianins, represents a significant challenge and a testament to the power of modern synthetic chemistry. These syntheses often involve intricate multi-step sequences and the development of novel synthetic methodologies. For example, the total synthesis of variolin B has been achieved through various routes, often employing sophisticated strategies to construct the complex heterocyclic core.[2][7][12][17][27]

Biological Activity and Therapeutic Potential

The presence of halogen atoms significantly impacts the physicochemical properties of indole derivatives, often enhancing their lipophilicity and metabolic stability, which can lead to improved pharmacokinetic profiles.[26][28] Halogenated indoles have been shown to exhibit a wide range of biological activities, making them attractive candidates for drug development.[6][7][23]

Kinase Inhibition

One of the most prominent biological activities of halogenated indoles is the inhibition of protein kinases.[10][11] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. The meridianins, for example, are potent inhibitors of cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and other kinases.[10][11][29][30] This activity is attributed to their ability to bind to the ATP-binding site of these enzymes.

Anticancer Activity

Many halogenated indoles have demonstrated significant antiproliferative activity against various cancer cell lines.[28] This cytotoxicity is often linked to their kinase inhibitory activity, leading to cell cycle arrest and apoptosis.[11] The structural diversity of marine-derived halogenated indoles provides a rich source of potential anticancer drug leads.

Anti-inflammatory and Antibacterial Activity

Simple brominated indoles isolated from marine organisms have shown promising anti-inflammatory effects.[13] Additionally, various halogenated indole derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[9][12]

Quantitative Data Summary

The following tables summarize key quantitative data for representative halogenated indoles, including their biological activities and synthetic yields.

Table 1: Biological Activity of Selected Halogenated Indole Alkaloids

| Compound | Source Organism | Target | IC₅₀ (µM) | Reference |

| Meridianin B | Aplidium meridianum | CDK1/cyclin B | 1.5 | [11] |

| CDK5/p25 | 0.8 | [11] | ||

| GSK-3α/β | 0.6 | [11] | ||

| Meridianin E | Aplidium meridianum | CDK1/cyclin B | 1.2 | [11] |

| CDK5/p25 | 0.7 | [11] | ||

| GSK-3α/β | 0.5 | [11] | ||

| Variolin B | Kirkpatrickia variolosa | CDK1/cyclin B | 0.07 | [27] |

| CDK5/p25 | 0.1 | [27] | ||

| Saccharomonosporine A | Saccharomonospora sp. | Pim-1 kinase | 0.3 | [28] |

| (+)-Aeroplysinin-1 | Pseudoceratina durissima | MRSA | <32 µg/mL (MIC) | [31] |

Table 2: Synthetic Yields for Key Halogenated Indole Syntheses

| Product | Starting Material | Key Reagents | Overall Yield (%) | Reference |

| 6,6'-Dibromoindigo | 6-Bromoindole | I₂, AgOAc, NaOH | 43 | [14] |

| 6,6'-Dibromoindigo | 4-Bromo-2-nitrobenzaldehyde | Acetone, NaOH | - | [1] |

| Variolin B | 4-Chloro-2-methylthiopyrimidine | - | 17 | [7] |

| Deoxyvariolin B | 4-Chloro-2-methylthiopyrimidine | - | 23 | [7] |

| 6-Bromoindole | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Zn/AcOH | 36 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation of Brominated Indoles from a Marine Sponge (Representative Protocol)

This protocol is a generalized procedure based on common practices for the isolation of secondary metabolites from marine invertebrates.[32] Specific details will need to be optimized based on the target compounds and the source organism.

-

Extraction:

-

Lyophilize the collected sponge material to remove water.

-

Grind the dried sponge material into a fine powder.

-

Perform sequential extraction of the powdered sponge with solvents of increasing polarity, starting with n-hexane, followed by dichloromethane (DCM), and then methanol (MeOH). Macerate the sponge material in each solvent for 24 hours at room temperature, then filter. Repeat the extraction for each solvent three times.

-

Combine the respective filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude hexane, DCM, and MeOH extracts.

-

-

Fractionation:

-

Subject the most biologically active crude extract (e.g., the DCM extract) to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a stepwise gradient of solvents, typically starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (EtOAc) and then methanol.

-

Collect fractions of equal volume and monitor their composition by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Purification:

-

Further purify the fractions containing the target compounds using high-performance liquid chromatography (HPLC).

-

For initial purification, a normal-phase silica gel column can be used with a hexane/EtOAc gradient.

-

For final purification, a reversed-phase C18 column is often employed, using a mobile phase such as a gradient of acetonitrile in water.

-

Monitor the elution with a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).

-

Collect the peaks corresponding to the pure compounds.

-

-

Structure Elucidation:

-

Determine the structures of the isolated pure compounds using spectroscopic methods, including 1D NMR (¹H and ¹³C), 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HRMS).

-

Synthesis of 6,6'-Dibromoindigo (Tyrian Purple) from 6-Bromoindole[5]

-

6-Bromo-3-iodoindole:

-

To a solution of 6-bromoindole (1.0 g, 5.1 mmol) in anhydrous diethyl ether (50 mL) at 0 °C, add a solution of iodine (1.3 g, 5.1 mmol) in diethyl ether (20 mL) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 6-bromo-3-iodoindole.

-

-

3-Acetoxy-6-bromoindole:

-

To a solution of 6-bromo-3-iodoindole (1.0 g, 3.1 mmol) in acetic acid (20 mL), add silver acetate (1.04 g, 6.2 mmol).

-

Heat the reaction mixture at 90 °C for 1 hour.

-

Cool the mixture to room temperature and filter to remove silver iodide.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: chloroform) to give 3-acetoxy-6-bromoindole.

-

-

6,6'-Dibromoindigo:

-

To a solution of 3-acetoxy-6-bromoindole (500 mg, 1.97 mmol) in ethanol (25 mL), add a 1 M aqueous solution of sodium hydroxide (50 mL).

-

Stir the mixture at room temperature for 2 hours, during which a purple precipitate will form.

-

Add water to the reaction mixture and collect the precipitate by filtration.

-

Wash the solid with water and dry to give 6,6'-dibromoindigo.

-

N-Bromosuccinimide (NBS) Bromination of Indole[15]

-

To a solution of indole (1.0 g, 8.5 mmol) in dichloromethane (50 mL) at room temperature, add N-bromosuccinimide (1.52 g, 8.5 mmol) in one portion.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-bromoindole.

Visualizations

The following diagrams illustrate key concepts and workflows related to halogenated indoles.

Signaling Pathway

Caption: Kinase inhibition by Meridianins.

Experimental Workflow

Caption: Isolation of halogenated indoles.

Logical Relationship

Caption: Synthetic strategy for complex indoles.

Conclusion

The journey of halogenated indoles from the purple-dyed robes of Roman emperors to the cutting-edge of cancer research is a testament to the enduring power of natural products to inspire scientific discovery. What began with a single, historically significant dye has blossomed into a vast and diverse field of chemical research. The discovery of a myriad of halogenated indole alkaloids from marine organisms has not only expanded our understanding of the chemical diversity of the natural world but has also provided a rich pipeline of novel compounds with significant therapeutic potential. The development of sophisticated synthetic methods has enabled chemists to not only replicate these natural wonders but also to create novel analogs with tailored properties. As our understanding of the biological roles of these compounds continues to grow, halogenated indoles are poised to remain a central focus of research in medicinal chemistry and drug development for years to come. This guide has aimed to provide a comprehensive and practical resource for researchers in this exciting field, laying a foundation for future innovations.

References

- 1. ia801705.us.archive.org [ia801705.us.archive.org]

- 2. Synthesis of Variolins, Meridianins, and Meriolins | Encyclopedia MDPI [encyclopedia.pub]

- 3. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tekhelet.com [tekhelet.com]

- 5. tekhelet.com [tekhelet.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Concise total syntheses of variolin B and deoxyvariolin B. | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Meridianins, a new family of protein kinase inhibitors isolated from the ascidian Aplidium meridianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. mdpi.com [mdpi.com]

- 15. An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. m.youtube.com [m.youtube.com]

- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. mdpi.com [mdpi.com]

- 32. Isolation of Natural Products from Marine Invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bromofluoroindoles: A Technical Guide for Researchers

Introduction

Substituted indoles are a critical class of heterocyclic compounds, forming the core structure of many natural products and synthetic pharmaceuticals. The introduction of halogen atoms, such as bromine and fluorine, along with alkyl groups, can significantly modulate the physicochemical and biological properties of the indole scaffold. This guide focuses on the spectroscopic characterization of bromo-fluoro-methyl substituted indoles, with a specific interest in the 5-bromo-4-fluoro-2-methyl-1H-indole structure. While direct data is unavailable, we can infer the expected spectroscopic signatures by examining related compounds.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted and observed spectroscopic data for indole derivatives that are structurally similar to this compound. This comparative data provides a strong foundation for the identification and characterization of the title compound.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Proton | Expected Chemical Shift (ppm) for this compound | Reference Compound: 4-Bromo-3-methyl-1H-indole[1] | Reference Compound: 5-Bromo-3-methyl-1H-indole |

| NH | 8.0 - 8.2 (broad singlet) | 7.94 (s, 1H) | Not specified |

| H-3 | ~6.3 (singlet or doublet) | - | Not specified |

| H-6 | 7.1 - 7.3 (doublet of doublets) | 7.03 – 6.95 (m, 2H) | Not specified |

| H-7 | 7.3 - 7.5 (doublet) | 7.28 – 7.24 (m, 2H) | Not specified |

| 2-CH₃ | ~2.4 (singlet) | - | Not specified |

Note: The multiplicity (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet) and coupling constants (J) are crucial for precise structural assignment.

¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides information about the carbon framework of a molecule.

| Carbon | Expected Chemical Shift (ppm) for this compound | Reference Compound: 4-Bromo-3-methyl-1H-indole[1] | Reference Compound: 5-Bromo-3-methyl-1H-indole |

| C-2 | ~138 | - | Not specified |

| C-3 | ~101 | 113.15 | Not specified |

| C-3a | ~128 | 123.65 | Not specified |

| C-4 | ~155 (¹JC-F ≈ 240 Hz) | 114.93 | Not specified |

| C-5 | ~114 (²JC-F ≈ 20 Hz) | 123.51 | Not specified |

| C-6 | ~122 | 122.86 | Not specified |

| C-7 | ~112 | 110.52 | Not specified |

| C-7a | ~135 | 137.71 | Not specified |

| 2-CH₃ | ~13 | - | Not specified |

Note: The presence of fluorine will lead to characteristic C-F couplings, which are highly diagnostic.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.

| Parameter | Expected Value for C₉H₇BrFN |

| Molecular Formula | C₉H₇BrFN |

| Molecular Weight | 228.06 g/mol |

| Exact Mass | 226.9746 Da |

| Isotopic Pattern | Characteristic bromine pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes). |

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Expected Wavenumber (cm⁻¹) for this compound | Reference Compound: 5-Bromo-1H-indole[2] |

| N-H Stretch | 3400 - 3500 | Not specified |

| C-H Stretch (Aromatic) | 3000 - 3100 | Not specified |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Not specified |

| C=C Stretch (Aromatic) | 1580 - 1620 | Not specified |

| C-N Stretch | 1200 - 1350 | Not specified |

| C-F Stretch | 1000 - 1250 | Not specified |

| C-Br Stretch | 500 - 650 | Not specified |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of substituted indoles, based on common laboratory practices.[1]

General Synthesis of Substituted Indoles

A common method for the synthesis of 2-methylindoles is the Fischer indole synthesis. For this compound, a plausible synthetic precursor would be (4-bromo-3-fluorophenyl)hydrazine, which can be reacted with acetone.

Reaction Scheme (Illustrative): (4-bromo-3-fluorophenyl)hydrazine + Acetone --(Acid Catalyst, Heat)--> this compound + H₂O + NH₃

Procedure:

-

The appropriate phenylhydrazine derivative is dissolved in a suitable solvent (e.g., ethanol, acetic acid).

-

An acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added.

-

The ketone (acetone for the 2-methyl group) is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Spectroscopic Analysis

Sample Preparation:

-

NMR: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

MS: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). For gas chromatography-mass spectrometry (GC-MS), the sample is dissolved in a suitable solvent for injection.

-

IR: For solid samples, a KBr pellet is prepared, or the spectrum is recorded using an attenuated total reflectance (ATR) accessory.

Instrumentation and Data Acquisition:

-

NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.

-

MS: High-resolution mass spectra (HRMS) are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer to confirm the elemental composition.

-

IR: IR spectra are typically recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Conclusion

The spectroscopic characterization of this compound, while not directly reported, can be confidently approached through the analysis of its structural analogues. The combination of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy provides a robust analytical toolkit for the unambiguous identification and structural elucidation of this and other novel indole derivatives. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers engaged in the synthesis and characterization of new chemical entities for various scientific applications.

References

An In-depth Technical Guide on the Safety and Handling of 5-Bromo-4-fluoro-2-methyl-1H-indole

Disclaimer: No direct safety and handling data is available for 5-Bromo-4-fluoro-2-methyl-1H-indole. This guide has been developed using data from the closely related compound, 5-bromo-4-fluoro-1H-indole, and general principles for handling halogenated indoles. All information should be treated as precautionary and used to inform a comprehensive risk assessment before handling.

Introduction

This compound is a halogenated indole derivative. Halogenated indoles are a class of compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. Given the reactive nature of similar compounds, a thorough understanding of the safety and handling procedures is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures for this compound, based on available data for analogous compounds.

Hazard Identification and Classification

Based on the GHS classification for the analogous compound 5-bromo-4-fluoro-1H-indole, this compound should be handled as a hazardous substance. The primary hazards are summarized in the table below.

Table 1: GHS Hazard Classification for the Analogous Compound 5-bromo-4-fluoro-1H-indole [1]

| Hazard Class | Hazard Category | Hazard Statement |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor if you feel unwell.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Physical and Chemical Properties

Table 2: Physical and Chemical Properties of 5-bromo-4-fluoro-1H-indole

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| Appearance | Not available (likely a solid) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Toxicological Information

Detailed toxicological studies on this compound have not been reported. However, the presence of bromine and fluorine atoms suggests that the compound may exhibit toxic properties. Fluorinated organic compounds can have increased cytotoxic effects. It is recommended to handle this compound with a high degree of caution, assuming it may be toxic if ingested, inhaled, or absorbed through the skin.

Experimental Protocols: Safe Handling Procedures

The following is a generalized protocol for the safe handling of halogenated indoles like this compound in a laboratory setting.

5.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn at all times. For larger quantities, consider additional protective clothing.

-

Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended.

5.2. Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated laboratory.

-

For procedures that may generate dust or vapors, a certified chemical fume hood is required.

5.3. General Handling Precautions

-

Avoid all direct contact with the compound.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling, even if gloves were worn.

-

Minimize the quantity of material used.

-

Keep the container tightly closed when not in use.

5.4. Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The container should be clearly labeled with the compound's name and hazard information.

Emergency Procedures

6.1. First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

6.2. Accidental Release Measures

-

Small Spills:

-

Evacuate the immediate area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place the spilled material into a sealed, labeled container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and restrict access.

-

Alert the appropriate emergency response team.

-

Ensure adequate ventilation.

-

Follow the established institutional procedures for large chemical spills.

-

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Visualizations

Caption: Logical workflow for hazard communication for this compound.

Caption: General experimental workflow for responding to a chemical spill.

References

Methodological & Application

Synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Bromo-4-fluoro-2-methyl-1H-indole, a valuable building block in medicinal chemistry and drug discovery. The synthetic approach is based on the well-established Fischer indole synthesis, commencing from the commercially available starting material, 4-bromo-3-fluoro-2-methylaniline.

Overview of the Synthetic Pathway